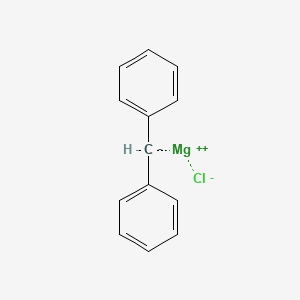
Chloro(diphenylmethyl)magnesium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro(diphenylmethyl)magnesium is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis for forming carbon-carbon bonds. The compound is characterized by the presence of a magnesium atom bonded to a chloro group and a diphenylmethyl group. This unique structure imparts specific reactivity patterns that make it valuable in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloro(diphenylmethyl)magnesium can be synthesized through the reaction of diphenylmethane with magnesium in the presence of a halogen source, typically chlorine. The reaction is usually carried out in an anhydrous ether solvent to prevent the hydrolysis of the Grignard reagent. The general reaction scheme is as follows:
Ph2CH2+Mg+Cl2→Ph2CHMgCl
Industrial Production Methods
On an industrial scale, the preparation of this compound involves the use of large reactors equipped with efficient stirring mechanisms to ensure uniform mixing of reactants. The reaction is conducted under an inert atmosphere, typically nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The product is then purified through distillation or crystallization techniques to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
Chloro(diphenylmethyl)magnesium undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halogens in organic molecules.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Solvents: Anhydrous ethers like diethyl ether or tetrahydrofuran (THF) are typically used.
Temperature: Reactions are often conducted at low temperatures to control the reactivity.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Hydrocarbons: Result from coupling reactions with alkyl halides.
Scientific Research Applications
Chloro(diphenylmethyl)magnesium has a wide range of applications in scientific research:
Organic Synthesis: Used to synthesize complex organic molecules.
Pharmaceuticals: Plays a role in the synthesis of active pharmaceutical ingredients.
Material Science: Utilized in the preparation of polymers and advanced materials.
Biochemistry: Employed in the study of enzyme mechanisms and metabolic pathways.
Mechanism of Action
The mechanism of action of chloro(diphenylmethyl)magnesium involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers in other molecules. This reaction forms new carbon-carbon bonds, which are essential in building complex organic structures. The magnesium atom acts as a Lewis acid, stabilizing the transition state and facilitating the reaction.
Comparison with Similar Compounds
Similar Compounds
Phenylmagnesium Bromide: Another Grignard reagent with similar reactivity.
Methylmagnesium Chloride: A simpler Grignard reagent used for similar purposes.
Ethylmagnesium Bromide: Used in similar nucleophilic addition reactions.
Uniqueness
Chloro(diphenylmethyl)magnesium is unique due to the presence of the diphenylmethyl group, which provides steric hindrance and influences the reactivity and selectivity of the compound in various chemical reactions. This makes it particularly useful in the synthesis of sterically demanding molecules.
Properties
Molecular Formula |
C13H11ClMg |
|---|---|
Molecular Weight |
226.98 g/mol |
IUPAC Name |
magnesium;phenylmethylbenzene;chloride |
InChI |
InChI=1S/C13H11.ClH.Mg/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13;;/h1-11H;1H;/q-1;;+2/p-1 |
InChI Key |
DACRXMIYAGNEHP-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[CH-]C2=CC=CC=C2.[Mg+2].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















